Morpholino(3-nitrophenyl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

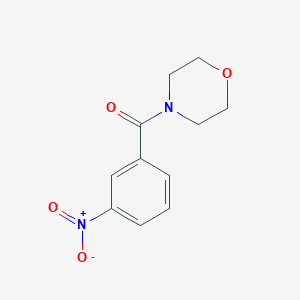

2D Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-4-6-17-7-5-12)9-2-1-3-10(8-9)13(15)16/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNSILCPLROTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949035 | |

| Record name | (Morpholin-4-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26162-90-3 | |

| Record name | 4-Morpholinyl(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26162-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC14843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Morpholin-4-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Morpholino(3-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Morpholino(3-nitrophenyl)methanone, a molecule of interest in medicinal chemistry. Due to the limited publicly available data on its specific biological activities, this document also explores the potential therapeutic applications based on the bioactivities of structurally related compounds. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and drug development efforts. All quantitative data are summarized in structured tables, and the synthesis workflow is visualized for clarity.

Chemical and Physical Properties

This compound, also known as 4-(3-Nitrobenzoyl)morpholine, possesses the molecular formula C₁₁H₁₂N₂O₄.[1] Its chemical structure consists of a morpholine ring connected to a 3-nitrophenyl group via a ketone linker. The presence of the nitro group and the morpholine moiety suggests potential for various biological activities. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 236.22 g/mol | PubChem[1] |

| IUPAC Name | (morpholin-4-yl)-(3-nitrophenyl)methanone | PubChem[1] |

| CAS Number | 26162-90-3 | PubChem[1] |

| Canonical SMILES | C1COCCN1C(=O)C2=CC(=CC=C2)--INVALID-LINK--[O-] | PubChem[1] |

| Topological Polar Surface Area | 72.7 Ų | Hit2Lead[2] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | Hit2Lead[2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the condensation of 3-nitrobenzoyl chloride with morpholine. This reaction is a standard procedure for the formation of amides.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related compounds.

Materials:

-

3-Nitrobenzoyl chloride

-

Morpholine

-

Diethyl ether

-

Magnetic stirrer

-

Round-bottom flask

-

Thermometer

-

Condenser

-

Calcium chloride guard tube

Procedure:

-

In a 250 mL 4-neck round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and a CaCl₂ guard tube, charge diethyl ether at 25 °C.

-

To the flask, add 3-nitrobenzoyl chloride (0.1 mol) at 25 °C.

-

Slowly add morpholine (0.22 mol) to the reaction mixture over 1 hour, maintaining the temperature between 25-30 °C.

-

After the addition is complete, maintain the reaction mixture at 30 °C for 1 hour.

-

Filter the resulting morpholine hydrochloride salt.

-

The filtrate is then distilled under vacuum to remove the diethyl ether, yielding crude this compound.

-

The crude product can be purified by column chromatography to obtain the final product with a yield of approximately 80%.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques. The expected data is summarized in Table 2.

Table 2: Characterization Data for this compound

| Analysis | Result |

| Melting Point | 85-88 °C |

| Infrared (IR) νmax (KBr, cm-1) | 3080 (=C-H), 1774 (C=O), 1643 (C=C), 1614 (C=C), 1582 (C=C), 1526 (C-N), 1382 (N-O) |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.930 (1H, d), 8.42 (1H, dd), 8.41 (1H, dd), 7.69 (1H, dd), 3.41 (4H, t), 3.64 (4H, t) |

| GC-MS (m/z) | 235, 205, 189, 150, 134, 104, 76, 56, 28 |

Potential Biological Activities and Future Directions

While there is a lack of specific biological data for this compound in the public domain, the structural motifs present in the molecule, namely the morpholine ring and the nitrophenyl group, are found in numerous bioactive compounds. This suggests that this compound could exhibit a range of pharmacological activities.

Potential as an Anticancer Agent

Nitroaromatic compounds have been investigated as potential anticancer agents.[1] The cytotoxic effects of some ortho-nitrobenzyl derivatives have been demonstrated in human cancer cell lines.[1] Furthermore, various morpholine derivatives have shown significant antitumor activity. For instance, certain morpholino anthracyclines have demonstrated efficacy against leukemia cell lines.[3] Given these precedents, it is plausible that this compound could possess anticancer properties.

Suggested Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential as an Antibacterial Agent

The morpholine scaffold is a "privileged" structure in medicinal chemistry and is present in many antibacterial agents.[4] For instance, a study on amides of fluorobenzoic acids reported that (3-fluorophenyl)(morpholino)methanone exhibits pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] This suggests that this compound could also possess antibacterial properties.

Suggested Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium.

-

Inoculation: Inoculate the wells of a 96-well plate with a standardized bacterial suspension.

-

Incubation: Incubate the plates under appropriate conditions for bacterial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential as an Enzyme Inhibitor

The morpholine ring is a common feature in many enzyme inhibitors. For example, derivatives of 4-morpholino-2-phenylquinazoline have been identified as potent inhibitors of PI3 kinase p110alpha.[5] The planar structure of the nitrophenyl ring in this compound could facilitate binding to the active sites of various enzymes.

Suggested Experimental Protocol: Enzyme Inhibition Assay (General)

-

Enzyme and Substrate: Select a target enzyme and a suitable substrate that produces a detectable signal upon enzymatic reaction.

-

Assay Conditions: Optimize assay conditions such as buffer, pH, and temperature.

-

Inhibition Assay: Perform the enzymatic reaction in the presence of varying concentrations of this compound.

-

Data Analysis: Measure the enzyme activity at each inhibitor concentration and calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that suggest drug-like potential. While direct biological data is currently unavailable, the presence of the morpholine and nitrophenyl moieties provides a strong rationale for investigating its potential as an anticancer, antibacterial, or enzyme inhibitory agent. The experimental protocols detailed in this guide offer a clear path for the scientific community to explore the therapeutic potential of this and related molecules, contributing to the development of new and effective therapeutic agents. Further research into its biological activities and mechanism of action is highly encouraged.

References

- 1. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hit2Lead | 4-(3-nitrobenzoyl)morpholine | SC-5181906 [hit2lead.com]

- 3. Antitumor activity of new morpholino anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Morpholino(3-nitrophenyl)methanone

This technical guide provides a comprehensive overview of the synthesis of Morpholino(3-nitrophenyl)methanone, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthetic pathway, experimental protocols, and relevant chemical data.

Chemical Properties and Data

This compound is a solid compound with the molecular formula C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 g/mol .[1] Key quantitative data for the compound and its synthesis are summarized in the table below.

| Parameter | Value | Reference |

| Compound Properties | ||

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| Melting Point | 86-88°C | [2] |

| Synthesis Yields | ||

| 3-Nitrobenzoyl chloride from 3-nitrobenzoic acid | 80% | [3] |

| This compound from 3-nitrobenzoyl chloride | 80% | [3] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from benzotrichloride. The pathway involves:

-

Nitration and hydrolysis of benzotrichloride to form 3-nitrobenzoic acid.

-

Conversion of 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride.[3][4]

-

Amidation of 3-nitrobenzoyl chloride with morpholine to yield the final product.[3]

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of this compound.

Step 1: Synthesis of 3-Nitrobenzoic Acid from Benzotrichloride

This step involves the simultaneous nitration and hydrolysis of benzotrichloride.

-

Materials: Benzotrichloride, 90% Nitric acid, Sulfuric acid.

-

Procedure:

-

Carefully add benzotrichloride to a mixture of 90% nitric acid and sulfuric acid.

-

The reaction is exothermic and should be controlled by appropriate cooling.

-

After the initial reaction subsides, the mixture is heated to complete the reaction.

-

The reaction mixture is then cooled and poured into ice water to precipitate the 3-nitrobenzoic acid.

-

The crude product is filtered, washed with cold water, and can be purified by column chromatography to achieve 90-95% selectivity.[3]

-

Step 2: Synthesis of 3-Nitrobenzoyl Chloride from 3-Nitrobenzoic Acid

The carboxylic acid is converted to an acyl chloride to facilitate the subsequent amidation.

-

Materials: 3-Nitrobenzoic acid, Thionyl chloride (SOCl₂).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-nitrobenzoic acid (e.g., 3 g, 18 mmol).[4]

-

Add an excess of thionyl chloride (e.g., 25 mL).[4]

-

Heat the mixture to reflux and stir for approximately 6 hours.[4] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.[4]

-

The resulting crude 3-nitrobenzoyl chloride is a yellow solid and can be used in the next step, often without further purification.[4] A yield of around 80% can be expected for this step.[3]

-

Step 3: Synthesis of this compound

This final step involves the coupling of 3-nitrobenzoyl chloride with morpholine.

-

Materials: 3-Nitrobenzoyl chloride, Morpholine, Triethylamine (or another suitable base), Dichloromethane (or another suitable aprotic solvent).

-

Procedure:

-

Dissolve morpholine (e.g., 1.1 equivalents) and a non-nucleophilic base like triethylamine (e.g., 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane in a reaction flask.[5]

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled morpholine solution.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[5]

-

Upon completion, quench the reaction by adding water.[5]

-

Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]

-

The crude this compound can be purified by column chromatography or recrystallization.[3][6] This step is reported to have a yield of 80%.[3]

-

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations. The initial nitration directs the nitro group to the meta position on the benzene ring. The subsequent conversion to an acyl chloride activates the carboxylic acid for nucleophilic attack by the secondary amine of morpholine, leading to the formation of a stable amide bond.

Caption: Logical flow of chemical transformations.

References

- 1. This compound | C11H12N2O4 | CID 225453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 262162-90-3 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 5. cssp.chemspider.com [cssp.chemspider.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to (3-nitrophenyl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-nitrophenyl)(morpholino)methanone, with the Chemical Abstracts Service (CAS) number 26162-90-3 , is a synthetic organic compound that serves as a valuable intermediate in various chemical syntheses.[1] Its structure synergistically combines a nitro-aromatic moiety with a morpholine scaffold. The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amine, making it a key precursor for the synthesis of a wide array of more complex molecules.[2] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance physicochemical properties such as solubility and metabolic stability.[2] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of (3-nitrophenyl)(morpholino)methanone, along with detailed experimental protocols.

Chemical Properties

The key chemical and physical properties of (3-nitrophenyl)(morpholino)methanone are summarized in the table below, based on computed data.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.22 g/mol |

| IUPAC Name | morpholin-4-yl-(3-nitrophenyl)methanone |

| CAS Number | 26162-90-3 |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 236.07970687 Da |

| Monoisotopic Mass | 236.07970687 Da |

| Topological Polar Surface Area | 75.4 Ų |

| Heavy Atom Count | 17 |

| Data sourced from PubChem CID 225453.[1] |

Synthesis of (3-nitrophenyl)(morpholino)methanone

The synthesis of (3-nitrophenyl)(morpholino)methanone is typically achieved through the condensation of 3-nitrobenzoyl chloride with morpholine. This is a standard amidation reaction.

Experimental Protocol: Synthesis via Acyl Chloride

Materials:

-

3-Nitrobenzoyl chloride

-

Morpholine

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled morpholine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude (3-nitrophenyl)(morpholino)methanone can be purified by recrystallization or column chromatography on silica gel.

Reactivity: Reduction of the Nitro Group

A key and highly useful reaction of (3-nitrophenyl)(morpholino)methanone is the reduction of its nitro group to form (3-aminophenyl)(morpholino)methanone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.[3][4] A common and effective method for this reduction utilizes iron powder in the presence of an acid, such as hydrochloric acid.[3]

Experimental Protocol: Reduction using Iron and HCl

Materials:

-

(3-nitrophenyl)(morpholino)methanone

-

Iron powder

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Celite (optional)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of (3-nitrophenyl)(morpholino)methanone (1.0 equivalent) in ethanol, add iron powder (approximately 5-10 equivalents).

-

Heat the mixture to reflux.

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The addition is exothermic.

-

Continue refluxing for an additional 1-3 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Partition the residue between ethyl acetate and water.

-

Basify the aqueous layer to a pH of approximately 10 with a suitable base (e.g., 6N NaOH or saturated sodium bicarbonate solution).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to yield the crude (3-aminophenyl)(morpholino)methanone, which can be further purified if necessary.[5][6]

Spectroscopic Data

-

¹H NMR: Expected signals would include multiplets in the aromatic region corresponding to the protons on the 3-nitrophenyl ring, and signals in the aliphatic region for the protons of the morpholine ring.

-

¹³C NMR: Signals would be expected for the carbonyl carbon, the carbons of the aromatic ring (with shifts influenced by the nitro and carbonyl groups), and the carbons of the morpholine ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O (amide) stretching, N-O stretching of the nitro group, and C-H stretching of the aromatic and aliphatic portions.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed.

For the reduced product, (3-aminophenyl)(morpholino)methanone, GC-MS data has been reported showing a molecular ion peak (m/e) of 206.[3]

Potential Biological Activity

Specific biological activity and signaling pathway data for (3-nitrophenyl)(morpholino)methanone are not extensively documented in publicly available literature. However, the structural motifs present in the molecule suggest potential areas for investigation.

-

Morpholine Moiety: The morpholine ring is a common feature in many biologically active compounds and approved drugs, contributing to improved pharmacokinetic properties.[2]

-

Nitroaromatic Compounds: Nitro-containing molecules have been investigated for a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[2]

Given that (3-nitrophenyl)(morpholino)methanone is a precursor to the corresponding aniline, the biological activities of the amino derivative and its subsequent products are of greater interest in drug discovery and development. For instance, related morpholinone derivatives are central precursors in the synthesis of inhibitors of blood clotting factor Xa, which are used for the prophylaxis and treatment of thromboembolic disorders.

Conclusion

(3-nitrophenyl)(morpholino)methanone is a synthetically important intermediate with a straightforward preparation method. Its primary utility lies in the facile reduction of its nitro group to an amine, providing a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. While direct biological data on this specific compound is limited, its structural components are prevalent in numerous bioactive compounds, highlighting its potential as a starting material for the development of novel therapeutic agents. Further research into the biological profile of this compound and its derivatives is warranted.

References

- 1. Morpholino(3-nitrophenyl)methanone | C11H12N2O4 | CID 225453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 26162-90-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

An In-depth Technical Guide to Morpholino(3-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Morpholino(3-nitrophenyl)methanone, a small molecule of interest in medicinal chemistry. This document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses the potential for biological activity based on related compounds, acknowledging the current lack of specific biological data for this particular molecule.

Core Compound Properties

This compound, also known as 4-(3-Nitrobenzoyl)morpholine, is a chemical compound with the molecular formula C₁₁H₁₂N₂O₄. Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 236.22 g/mol | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |

| CAS Number | 262162-90-3 | [1] |

| IUPAC Name | morpholin-4-yl-(3-nitrophenyl)methanone | [1] |

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a standard and reliable method can be inferred from the synthesis of analogous compounds, such as N-(4-Nitrobenzoyl)morpholine and other morpholine-substituted benzamides. The most plausible synthetic pathway involves the acylation of morpholine with 3-nitrobenzoyl chloride.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound:

-

Reaction Setup: To a solution of morpholine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled morpholine solution with constant stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies detailing the biological activities of this compound. However, the morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory activities. Furthermore, various nitrophenyl derivatives have been investigated for their potential as therapeutic agents.

Based on the bioactivities of structurally related molecules, it is plausible that this compound could exhibit cytotoxic or antimicrobial properties. For instance, studies on other morpholine-containing compounds have demonstrated significant activity against various cancer cell lines and bacterial strains. The nitro group, being a strong electron-withdrawing group, can also influence the molecule's electronic properties and potential biological interactions.

Potential Signaling Pathway Involvement (Hypothetical)

Given the prevalence of morpholine-containing compounds as inhibitors of various kinases, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation or survival. For example, many kinase inhibitors target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

It is crucial to emphasize that this is a speculative pathway, and dedicated biological assays are required to determine the actual mechanism of action, if any, of this compound.

Future Directions

The lack of biological data for this compound presents a clear opportunity for future research. Key experimental avenues to explore include:

-

Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

-

Cytotoxicity Assays: Screening against various cancer cell lines to assess its potential as an anticancer agent.

-

Mechanism of Action Studies: If biological activity is observed, further studies to elucidate the specific molecular targets and signaling pathways involved will be necessary.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the nitrophenyl and morpholine rings to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound is a readily synthesizable small molecule with physicochemical properties that fall within the range of typical drug-like compounds. While its specific biological activities have not yet been reported, the presence of the morpholine and nitrophenyl moieties suggests potential for pharmacological effects. This technical guide provides a foundation for researchers interested in synthesizing and investigating the therapeutic potential of this and related compounds. Further experimental work is essential to unlock its possible applications in drug discovery and development.

References

Spectroscopic Profile of Morpholino(3-nitrophenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

-

IUPAC Name: morpholin-4-yl-(3-nitrophenyl)methanone

-

Molecular Formula: C₁₁H₁₂N₂O₄

-

Molecular Weight: 236.22 g/mol

-

CAS Number: 26162-90-3

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for Morpholino(3-nitrophenyl)methanone. All experimental data is sourced from Reddy et al. unless otherwise specified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data

The proton NMR spectrum was recorded on a 500 MHz instrument using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.930 | d | 1H | Aromatic C-H |

| 8.42 | dd | 1H | Aromatic C-H |

| 8.41 | dd | 1H | Aromatic C-H |

| 7.69 | dd | 1H | Aromatic C-H |

| 3.64 | t | 4H | Morpholine -CH₂-O- |

| 3.41 | t | 4H | Morpholine -CH₂-N- |

Table 1: ¹H NMR spectroscopic data for this compound.[1]

2.1.2. ¹³C NMR Data (Predicted)

Experimental ¹³C NMR data for this compound was not found in the searched literature. The following table provides predicted chemical shifts based on the analysis of similar structures and standard chemical shift ranges for the functional groups present. The spectrum is expected to show 7 distinct signals corresponding to the carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl (C=O) |

| ~148 | Aromatic C-NO₂ |

| ~137 | Aromatic C-C=O |

| ~130 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~124 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~67 | Morpholine -CH₂-O- |

| ~48, ~43 | Morpholine -CH₂-N- |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum was recorded using a KBr pellet method. The main absorption bands (ν) are reported in reciprocal centimeters (cm⁻¹).

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3080 | Aromatic C-H stretch |

| 1774 | Carbonyl (C=O) stretch |

| 1643 | Aromatic C=C stretch |

| 1614 | Aromatic C=C stretch |

| 1582 | Aromatic C=C stretch |

| 1526 | Asymmetric N-O stretch (NO₂) |

| 1382 | Symmetric N-O stretch (NO₂) |

Table 3: IR spectroscopic data for this compound.[1]

Mass Spectrometry (MS)

The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The major fragment ions are reported as mass-to-charge ratios (m/z).

| m/z | Assignment |

| 235 | [M-H]⁻ (Molecular ion peak - 1) |

| 205 | [M-NO]⁻ |

| 189 | [M-NO₂]⁻ |

| 150 | [M-C₄H₈NO]⁻ |

| 134 | [M-C₄H₈NO₂]⁻ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

| 56 | [C₃H₄O]⁺ |

| 28 | [CO]⁺ |

Table 4: GC-MS data for this compound.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

Experimental UV-Vis data for this compound was not found. Based on the presence of the nitrophenyl and benzoyl chromophores, the compound is expected to exhibit characteristic absorptions in the UV region.

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~250-280 | π → π | Nitrophenyl group |

| ~300-330 | n → π | Carbonyl group |

Table 5: Predicted UV-Vis absorption maxima for this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

The compound was synthesized by reacting 3-nitrobenzoyl chloride with morpholine. In a flask equipped with a magnetic stirrer, 3-nitrobenzoyl chloride (0.1 mol) is dissolved in diethyl ether at 25 °C. Morpholine (0.22 mol) is then added slowly over 1 hour, maintaining the temperature between 25-30 °C. The reaction mixture is stirred for an additional hour at 30 °C. The resulting morpholine hydrochloride salt is removed by filtration. The filtrate is concentrated under vacuum to yield the crude product, which is then purified by column chromatography.[1]

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, operating at a frequency of 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: A small volume of the solution (typically 1 µL) is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5 column). The column temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to separate the components of the mixture.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. A series of dilutions are then made to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Data Acquisition: The spectrophotometer is first blanked using the pure solvent in a quartz cuvette. The sample solution is then placed in the cuvette, and the absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is recorded.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

References

Morpholino(3-nitrophenyl)methanone: A Technical Guide to DMSO Solubility

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

The precise solubility of morpholino(3-nitrophenyl)methanone in DMSO has not been publicly documented. For the purposes of experimental design and the preparation of stock solutions, it is essential to experimentally determine this value. The following table provides an illustrative template for presenting such data once obtained.

| Parameter | Value | Method |

| Compound | This compound | - |

| Solvent | Dimethyl Sulfoxide (DMSO) | - |

| Kinetic Solubility | To be determined (e.g., >200 µM) | Nephelometry or UV-Vis Spectroscopy |

| Thermodynamic Solubility | To be determined (e.g., 150 µM) | Shake-Flask Method with LC-MS/MS analysis |

| Stock Solution Stability | To be determined | NMR or LC-MS/MS after freeze-thaw cycles |

Experimental Protocols for Solubility Determination

Accurate assessment of a compound's solubility in DMSO is fundamental for reliable in vitro screening. The following are detailed protocols for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Assay by Nephelometry

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear-bottom microplates

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a specified period (e.g., 2 hours) at room temperature.

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Kinetic Solubility Workflow.

Thermodynamic Solubility Assay by Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

This compound (solid)

-

DMSO

-

Microcentrifuge tubes

-

Orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Compound Addition: Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of DMSO.

-

Equilibration: Tightly seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tubes at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent for analysis.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated LC-MS/MS method with a standard curve.

Biological Context: Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway

While the specific biological targets of this compound are not well-documented, compounds containing the morpholine moiety are frequently investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][2]

The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, often forming a critical hydrogen bond within the kinase binding pocket.[2] Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more kinases in this pathway.

PI3K/Akt/mTOR Signaling Pathway.

Further investigation into the biological activity of this compound is warranted to elucidate its specific molecular targets and therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for such studies, ensuring the generation of accurate and reproducible data.

References

Technical Guide: Synthesis and Characterization of Morpholino(3-nitrophenyl)methanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the synthesis and characterization of Morpholino(3-nitrophenyl)methanone based on available scientific literature. Information regarding the initial discovery, specific biological activities, and associated signaling pathways is not publicly available at the time of this report.

Introduction

This compound, also known as 4-(3-Nitrobenzoyl)morpholine, is a chemical compound with the molecular formula C₁₁H₁₂N₂O₄[1]. It serves as a key intermediate in the synthesis of other organic molecules, such as (3-Aminophenyl)(morpholino)methanone, which are recognized as important precursors for active pharmaceutical ingredients[2]. This guide details a documented synthetic route to this compound and summarizes its known physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 236.22 g/mol | PubChem[1] |

| IUPAC Name | morpholin-4-yl-(3-nitrophenyl)methanone | PubChem[1] |

| CAS Number | 26162-90-3 | PubChem[1] |

| Synonyms | 4-(3-Nitrobenzoyl)morpholine | PubChem[1] |

| Appearance | Solid (presumed) | General Knowledge |

| Purity | 95%+ (Commercially available) | Hunan chemfish Pharmaceutical co.,Ltd[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from benzotrichloride. This synthetic pathway involves nitration, chlorination, and subsequent condensation with morpholine[2].

Synthetic Scheme

The overall workflow for the synthesis is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on the synthesis of (3-Aminophenyl)(morpholino)methanone, where this compound is a key intermediate[2].

Step 1: Synthesis of 3-Nitrobenzoic Acid from Benzotrichloride

-

In a suitable reaction vessel, benzotrichloride is subjected to nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

This reaction concurrently results in the hydrolysis of the trichloromethyl group to a carboxylic acid.

-

The reaction mixture is worked up to isolate 3-nitrobenzoic acid. A selectivity of 90-95% for the meta-nitro isomer is reported[2].

-

Purification of 3-nitrobenzoic acid is achieved through column chromatography[2].

Step 2: Synthesis of 3-Nitrobenzoyl Chloride

-

3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride.

-

The reaction is carried out under appropriate conditions to ensure complete conversion.

-

The resulting 3-nitrobenzoyl chloride is obtained with a reported yield of 80%[2].

Step 3: Synthesis of this compound

-

3-Nitrobenzoyl chloride is condensed with morpholine.

-

The reaction is performed in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.

-

The product, this compound, is isolated and purified.

-

A yield of 80% is reported for this condensation step[2].

Characterization Data

The characterization data for the synthesized this compound is summarized in Table 2.

Table 2: Characterization Data for this compound

| Analysis | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.930 (d, 1H), 8.42 (dd, 1H), 8.41 (dd, 1H), 7.69 (dd, 1H), 3.64 (t, 4H), 3.41 (t, 4H) | Asian J. Chem.[4] |

| IR (KBr pellet, cm⁻¹) | 1526 (C-N), 1382 (N-O) | Asian J. Chem.[4] |

| GC-MS (m/e) | 235, 205, 189, 150, 134, 104, 76, 56, 28 | Asian J. Chem.[4] |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations.

Caption: Logical flow of the synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of a published method for the synthesis of this compound, a valuable intermediate in organic synthesis. The provided experimental protocols and characterization data serve as a resource for researchers and scientists in the field of drug development and chemical synthesis. Further research is required to elucidate the potential biological activities and explore the broader applications of this compound.

References

In Silico Screening of Morpholino(3-nitrophenyl)methanone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico screening workflow for the characterization of Morpholino(3-nitrophenyl)methanone, a synthetic compound with potential therapeutic applications. In the absence of extensive experimental data for this specific molecule, this document presents a robust, hypothetical screening cascade targeting plausible cancer-related proteins, based on the known biological activities of structurally related nitrophenyl-containing compounds. The proposed workflow integrates pharmacophore modeling, virtual screening, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and quantum chemical calculations to identify potential biological targets and evaluate the drug-likeness of the compound. Detailed experimental protocols for these computational methods are provided, and all quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to ensure clarity and reproducibility. This guide serves as a practical blueprint for the computational evaluation of novel small molecules in the early stages of drug discovery.

Introduction

This compound is a synthetic organic compound featuring a morpholine ring linked to a 3-nitrophenyl group via a ketone. While specific biological activities for this exact compound are not widely reported in peer-reviewed literature, the presence of the nitrophenyl moiety is significant, as similar structures have been investigated for their potential as anticancer agents. This guide, therefore, proposes a hypothetical in silico screening strategy to explore the anticancer potential of this compound, focusing on two validated cancer targets: the RET (Rearranged during Transfection) tyrosine kinase and Heat Shock Protein 90 (HSP90).

The in silico workflow is designed to be a multi-step filtering process, starting with a broad search for potential targets and progressively narrowing down to detailed interaction analysis and property prediction. This approach aims to provide a comprehensive profile of the compound's potential efficacy and safety before committing to costly and time-consuming in vitro and in vivo studies.

Proposed Biological Targets

Based on the anticancer activity of other nitrophenyl-containing heterocyclic compounds, this screening protocol will focus on the following two protein targets:

-

RET (Rearranged during Transfection) Tyrosine Kinase: A receptor tyrosine kinase that, when mutated or overexpressed, can be a driver for various types of cancer, including thyroid and lung cancers.

-

Heat Shock Protein 90 (HSP90): A molecular chaperone that is crucial for the stability and function of a wide range of client proteins, many of which are involved in cancer cell growth and survival.

In Silico Screening Workflow

The proposed in silico screening workflow is a sequential process designed to efficiently evaluate the potential of this compound as an inhibitor of RET and HSP90.

Caption: A high-level overview of the in silico screening workflow.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C11H12N2O4 | - |

| Molecular Weight | 236.22 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 2 | PubChem |

| Polar Surface Area | 75.4 Ų | PubChem |

Table 2: Hypothetical Molecular Docking Results

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Residues |

| RET Kinase (2X2M) | -8.5 | 1.2 | GLY733, LYS758, GLU775, ASP833 |

| HSP90 (1UY6) | -7.9 | 1.8 | LEU48, ASN51, ASP93, PHE138 |

Table 3: Predicted ADMET Properties

| ADMET Property | Predicted Value | Acceptable Range |

| Absorption | ||

| Caco-2 Permeability (logPapp) | 0.95 x 10⁻⁶ cm/s | > 0.9 x 10⁻⁶ cm/s |

| Human Intestinal Absorption | 95% | > 80% |

| Distribution | ||

| BBB Permeability (logBB) | -0.5 | -1.0 to 0.3 |

| PPB (Plasma Protein Binding) | 85% | < 90% |

| Metabolism | ||

| CYP2D6 Inhibitor | No | No |

| CYP3A4 Inhibitor | No | No |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | - |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Non-mutagenic |

| hERG Inhibition | Low risk | Low risk |

Experimental Protocols

Pharmacophore Modeling

Objective: To generate a 3D pharmacophore model based on known inhibitors of RET and HSP90 to be used as a query for virtual screening.

Methodology:

-

Ligand Set Preparation: A set of at least 10-20 structurally diverse and potent known inhibitors for each target (RET and HSP90) will be collected from literature and databases (e.g., ChEMBL).

-

Conformational Analysis: For each ligand, a conformational search will be performed to generate a representative set of low-energy conformers.

-

Feature Identification: Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups will be identified across the ligand set.

-

Model Generation and Validation: A pharmacophore model will be generated that represents the spatial arrangement of these key features. The model will be validated using a test set of known active and inactive compounds to assess its ability to discriminate between them.

Caption: Workflow for ligand-based pharmacophore modeling.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of RET and HSP90.

Methodology (using AutoDock Vina):

-

Target Protein Preparation:

-

Download the crystal structures of RET kinase (e.g., PDB ID: 2X2M, 2IVT, 4CKJ, 5FM3, 6NEC) and HSP90 (e.g., PDB ID: 1UY6, 2XJX, 3HHU, 7RY1) from the Protein Data Bank.

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Minimize the energy of the ligand structure.

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Run AutoDock Vina with the prepared protein and ligand files.

-

Set the exhaustiveness parameter to at least 8 to ensure a thorough search.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.

-

ADMET Prediction

Objective: To computationally assess the drug-likeness and potential toxicity of this compound.

Methodology:

-

Input: The 2D structure or SMILES string of this compound.

-

Prediction Servers: Utilize online web servers such as SwissADME, pkCSM, or ADMETlab 2.0.

-

Properties to Analyze:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding (PPB).

-

Metabolism: Inhibition of cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES mutagenicity, hERG inhibition.

-

-

Data Interpretation: Compare the predicted values against established ranges for orally bioavailable drugs.

Quantum Chemical Calculations

Objective: To refine the understanding of the electronic properties and reactivity of this compound.

Methodology (using Density Functional Theory - DFT):

-

Geometry Optimization: Perform a full geometry optimization of the compound at a suitable level of theory (e.g., B3LYP/6-31G*).

-

Electronic Property Calculation:

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic gap.

-

Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.

-

-

Analysis: Relate the calculated electronic properties to the potential reactivity and interaction capabilities of the molecule within a biological system.

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

This technical guide provides a comprehensive and structured in silico approach for the preliminary evaluation of this compound as a potential anticancer agent. By employing a multi-faceted computational strategy encompassing target identification, interaction analysis, and property prediction, researchers can gain significant insights into the therapeutic potential of this and other novel compounds in a time- and cost-effective manner. The detailed protocols and structured data presentation are intended to facilitate the practical application of these methods in a drug discovery setting. Successful outcomes from this in silico cascade would provide a strong rationale for advancing the compound to experimental validation.

An In-depth Technical Guide to Morpholino(3-nitrophenyl)methanone and Its Analogs

Disclaimer: Direct experimental data on Morpholino(3-nitrophenyl)methanone is limited in publicly available literature. This guide provides a comprehensive overview based on its known chemical properties and by extrapolating from structurally related compounds, including (3-Aminophenyl)(morpholino)methanone and various nitrophenyl-containing heterocycles. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation.

Introduction

This compound is a synthetic organic compound with the chemical formula C11H12N2O4[1]. It features a morpholine ring connected to a 3-nitrophenyl group through a ketone linkage. The presence of the morpholine moiety, a "privileged" structure in medicinal chemistry, suggests potential for favorable pharmacokinetic properties such as improved aqueous solubility. The nitrophenyl group is a common pharmacophore that can be associated with a range of biological activities. Given the scarcity of direct research on this specific molecule, this guide will draw parallels from closely related analogs to infer potential synthetic routes, biological activities, and mechanisms of action.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C11H12N2O4 | PubChem[1] |

| Molecular Weight | 236.22 g/mol | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 236.07970687 Da | PubChem[1] |

| Monoisotopic Mass | 236.07970687 Da | PubChem[1] |

| Topological Polar Surface Area | 75.4 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic pathway can be inferred from the synthesis of the closely related compound, (3-Aminophenyl)(morpholino)methanone[2]. The synthesis of the target molecule would likely involve the reaction of 3-nitrobenzoyl chloride with morpholine. A more detailed, multi-step synthesis starting from a readily available precursor like benzotrichloride is described for the amino-analog and can be adapted.

A proposed synthetic workflow is outlined below. This process is adapted from the synthesis of (3-Aminophenyl)(morpholino)methanone[2].

Step 1: Nitration of Benzotrichloride Benzotrichloride is nitrated to yield 3-nitrobenzoic acid.

Step 2: Chlorination The resulting 3-nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride, to produce 3-nitrobenzoyl chloride.

Step 3: Condensation with Morpholine 3-nitrobenzoyl chloride is then condensed with morpholine to yield the final product, this compound.

A diagram of this proposed synthetic workflow is provided below.

Caption: Proposed synthesis of this compound.

Materials:

-

Benzotrichloride

-

Nitric acid (90%)

-

Thionyl chloride

-

Morpholine

-

Hydrochloric acid

-

Iron powder (for reduction to the amino-analog)

-

Solvents (e.g., ethanol)

Procedure:

-

Nitration: Benzotrichloride is carefully treated with 90% nitric acid to achieve selective nitration at the meta position, yielding 3-nitrobenzoic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Chlorination: 3-Nitrobenzoic acid is refluxed with an excess of thionyl chloride to form 3-nitrobenzoyl chloride. The excess thionyl chloride is removed by distillation.

-

Condensation: The crude 3-nitrobenzoyl chloride is dissolved in a suitable solvent and cooled in an ice bath. Morpholine is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

Numerous compounds containing a nitrophenyl group have been investigated for their anticancer properties[3][4]. For instance, certain nitrophenyl-containing tetrahydroisoquinolines have demonstrated antiproliferative effects against cancer cell lines such as MCF7 and HepG2[3]. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase[3]. Molecular docking studies have suggested that these compounds may act as inhibitors of enzymes like RET and HSP90[3].

A hypothetical signaling pathway illustrating the potential anticancer mechanism of action is depicted below.

Caption: Hypothetical anticancer signaling pathway.

Derivatives of morpholine and benzamides are known to exhibit antimicrobial properties. For example, (3-fluorophenyl)(morpholino)methanone has been reported to have pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria[5]. The exact mechanism is not fully elucidated but may involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Conclusion and Future Directions

This compound is a compound with potential for biological activity, inferred from its structural components. The lack of direct experimental data highlights the need for further research. Future studies should focus on:

-

Optimized Synthesis: Developing and optimizing a reliable synthetic route for this compound to enable further studies.

-

Biological Screening: Conducting comprehensive in vitro and in vivo screening to evaluate its potential anticancer, antimicrobial, and other biological activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to identify key structural features responsible for its activity and to optimize its therapeutic potential.

This technical guide provides a foundational framework for initiating research into this compound, a molecule that warrants further exploration for its potential applications in drug discovery and development.

References

- 1. This compound | C11H12N2O4 | CID 225453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Technical Guide: Safety and Handling of Morpholino(3-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known safety, handling, and synthesis protocols for Morpholino(3-nitrophenyl)methanone. The information is intended for use by professionals in research and development settings.

Compound Identification and Physicochemical Properties

This compound is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1]

| Property | Value | Source |

| IUPAC Name | morpholin-4-yl-(3-nitrophenyl)methanone | [2] |

| CAS Number | 262162-90-3 | [2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 236.22 g/mol | [2] |

| Appearance | Light yellow solid | [4] |

| Melting Point | 85-88 °C | [5] |

Safety and Handling

General Precautions:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized through the reaction of 3-nitrobenzoyl chloride with morpholine. The following are representative experimental protocols derived from the literature.

Protocol 1: Synthesis from 3-Nitrobenzoyl Chloride[5]

Materials:

-

3-nitrobenzoyl chloride (0.1 mol)

-

Morpholine (0.22 mol)

-

Diethyl ether

Equipment:

-

250 mL 4-neck flask

-

Magnetic stirrer

-

Thermopocket

-

Condenser

-

CaCl₂ guard tube

Procedure:

-

Equip a 250 mL 4-neck flask with a magnetic stirrer, thermopocket, condenser, and CaCl₂ guard tube.

-

Charge the flask with diethyl ether at 25 °C.

-

Add 3-nitrobenzoyl chloride (0.1 mol) to the flask at 25 °C.

-

Slowly add morpholine (0.22 mol) over 1 hour, maintaining the temperature between 25-30 °C.

-

After the addition is complete, maintain the reaction mixture at 30 °C for 1 hour.

-

Filter the resulting morpholine hydrochloride salt.

-

Distill the filtrate under vacuum to obtain the crude this compound.

-

The crude product can be purified by column chromatography. A yield of approximately 80% is reported.[5]

Protocol 2: Synthesis from 3-Nitrobenzoic Acid[6][7]

Materials:

-

3-nitrobenzoic acid (29.9 mmol)

-

Oxalyl chloride (35.9 mmol)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (44.9 mmol)

-

Morpholine

Procedure:

-

In a suitable flask, dissolve 3-nitrobenzoic acid (5 g, 29.9 mmol) in a mixture of DCM:DMF (30 ml, 29:1).

-

Add oxalyl chloride (3.14 ml, 35.9 mmol) dropwise at room temperature.

-

Stir the reaction mixture for 1 hour.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

Dissolve the resulting residue (crude 3-nitrobenzoyl chloride) in DCM (25 ml).

-

Cool the reaction mixture to 0 °C.

-

Add triethylamine (6.26 ml, 44.9 mmol) and then morpholine.

-

Stir the reaction to completion.

-

Work up the reaction mixture to isolate the product.

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a key intermediate in the synthesis of more complex molecules. For example, it is a precursor for the synthesis of (3-Aminophenyl)(morpholino)methanone, which is then used in the development of MEK inhibitors and ATAD2 inhibitors.[4][6]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent reduction of this compound.

Caption: Synthetic workflow for this compound and its reduction.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should conduct their own risk assessments and consult with qualified safety professionals before handling this chemical. The information provided is based on publicly available data and may not be exhaustive.

References

- 1. This compound,(CAS# 262162-90-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound | C11H12N2O4 | CID 225453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.262162-90-3 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Morpholino(3-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(3-nitrophenyl)methanone is a synthetic organic compound featuring a morpholine ring linked to a 3-nitrophenyl group via a carbonyl bridge. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting potential therapeutic applications. The morpholine ring is a "privileged" structure known to improve pharmacokinetic properties, while the nitrophenyl group is present in various bioactive compounds.

These application notes provide a framework for the in vitro evaluation of this compound, focusing on potential anticancer, antibacterial, and anti-inflammatory activities. The protocols detailed below are standard, robust methods to begin characterizing the biological profile of this compound.

Application I: Anticancer Activity

The presence of the nitrophenyl moiety in some anticancer agents suggests that this compound could possess cytotoxic or cytostatic properties against cancer cell lines. Key aspects to investigate are its effects on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Data Presentation: Example Anticancer Activity Data

The following tables represent hypothetical data for this compound to illustrate how results can be presented.

Table 1: Cell Viability (IC50) Data from MTT Assay

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 28.5 |

| HeLa | Cervical Cancer | 21.8 |

| HEK293 | Normal Kidney (Control) | > 100 |

Table 2: Apoptosis Induction from Annexin V-FITC/PI Assay

| Cell Line | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| MCF-7 | 0 (Control) | 2.1 | 1.5 |

| 15 | 25.4 | 8.2 | |

| 30 | 45.8 | 15.6 |

Table 3: Cell Cycle Analysis from Propidium Iodide Staining

| Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MCF-7 | 0 (Control) | 55.2 | 30.1 | 14.7 |

| 15 | 68.9 | 15.5 | 15.6 | |

| 30 | 75.4 | 8.3 | 16.3 |

Experimental Workflow: Anticancer Screening

Caption: Workflow for in vitro anticancer evaluation.

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[1] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[1]

Materials:

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free for incubation step)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570-590 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.

-